Ethyl 3-oxoindoline-2-carboxylate
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Overview
Description
Ethyl 3-oxoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxoindoline-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
Ethyl 3-oxoindoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is investigated for its potential as an anticancer agent and in the development of other therapeutic compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and proteins, influencing cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: Used in the synthesis of various organic compounds.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in organic synthesis and medicinal chemistry .
Biological Activity
Ethyl 3-oxoindoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H11NO3
- Molecular Weight : 219.23 g/mol
This compound features an indoline core, which is known for its role in various biological processes and interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor or activator of various enzymes and proteins, influencing critical cellular processes such as:
- Apoptosis : this compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
- Cell Cycle Regulation : The compound may affect cell cycle progression, contributing to its anticancer properties .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
Colon (SW620) | 15.4 | Induces apoptosis |
Prostate (PC-3) | 12.8 | Cell cycle arrest |
Lung (NCI-H23) | 10.5 | Cytotoxic effects |
These findings indicate that the compound can effectively inhibit cancer cell growth and promote programmed cell death .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, suggesting potential use in treating infections:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results highlight its potential as a novel antimicrobial agent .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing significant cytotoxicity comparable to established anticancer agents like PAC-1 .
- Mechanistic Insights : Research demonstrated that the compound activates procaspase-3, leading to increased apoptosis in treated cells. This mechanism underlines its potential as a therapeutic candidate for cancer treatment .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of derivatives based on the oxoindole scaffold, suggesting that modifications to this compound could enhance its antimicrobial properties .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,9,12H,2H2,1H3 |
InChI Key |
MYONRKNOSGRGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
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